molecular formula C22H28N2O5S B11601860 methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11601860
M. Wt: 432.5 g/mol
InChI Key: WKDJGWYHAFCUHD-UHFFFAOYSA-N
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Description

Methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves several stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Compared to other similar compounds, methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Biological Activity

Methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique pyrimido-thiazine structure characterized by the following:

  • Molecular Formula : C24_{24}H30_{30}N2_2O5_5S
  • Molecular Weight : Approximately 446.95 g/mol
  • Structural Features : The presence of methoxy and methylbutoxy substituents enhances its lipophilicity and potential bioactivity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Antitumor Activity : Studies have shown that the compound can inhibit cancer cell proliferation by inducing apoptosis in various cell lines. For instance, it has been tested against K562 human leukemia cells, demonstrating significant cytotoxic effects through the activation of apoptotic pathways .
  • Anti-inflammatory Properties : The compound has been reported to inhibit specific enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE), leading to reduced inflammation and associated symptoms .
  • Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

Case Study 1: Anticancer Activity in K562 Cells

A study investigated the effects of the compound on K562 cells. The results indicated:

  • Cell Viability Reduction : The compound significantly reduced cell viability in a dose-dependent manner.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cells after treatment with the compound. Key markers such as Bax and caspase-3 were upregulated while Bcl-2 levels decreased, indicating a shift towards pro-apoptotic signaling pathways .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation:

  • The compound was shown to inhibit PDE activity effectively.
  • In vivo experiments demonstrated a reduction in inflammatory markers in animal models treated with the compound compared to controls .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrimido-thiazine derivatives:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
Methyl 6-[3-methoxy...]HighModerateLow
Isopropyl 6-(4-ethylphenyl)...ModerateHighModerate
Benzyl 6-(4-chlorophenyl)...HighHighHigh

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H28N2O5S/c1-13(2)8-10-29-16-7-6-15(12-17(16)27-4)20-19(21(26)28-5)14(3)23-22-24(20)18(25)9-11-30-22/h6-7,12-13,20H,8-11H2,1-5H3

InChI Key

WKDJGWYHAFCUHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCCC(C)C)OC)C(=O)OC

Origin of Product

United States

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